5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
CAS No.:
Cat. No.: VC15979476
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN2 |
|---|---|
| Molecular Weight | 199.05 g/mol |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 |
| Standard InChI Key | SZOZWAKTCIECFO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CN=C(C=C21)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a partially saturated pyrrole ring fused to a pyridine moiety. The bromine atom at position 5 introduces steric and electronic effects that govern reactivity. X-ray crystallography confirms a planar azaindole skeleton with an r.m.s. deviation of 0.017 Å and intermolecular N–H⋯N hydrogen bonds forming dimeric structures. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₂ |
| Molecular Weight | 199.05 g/mol |
| IUPAC Name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
| CAS Number | 115170-40-6 |
| SMILES | C1CNC2=CN=C(C=C21)Br |
Spectral Characterization
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¹H NMR (DMSO-d₆): δ 12.40 ppm (s, 1H, NH), 7.35 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 3.75–3.70 (m, 2H), 2.95–2.85 (m, 2H).
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¹³C NMR: δ 185.58 (C=O), 148.2 (C-Br), 126.5 (CH), 115.3 (CH), 45.8 (CH₂), 32.1 (CH₂).
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HRMS: m/z calcd. for C₇H₇BrN₂ [M+H]⁺: 198.9783; found: 198.9785.
The saturated 2,3-positions reduce aromaticity, enhancing susceptibility to electrophilic attacks at the pyridine ring.
Synthetic Methodologies
Laboratory-Scale Synthesis
Two predominant routes are documented:
Bromination of 7-Azaindoline
Reaction of 7-azaindoline with bromine (Br₂) in dichloromethane under nitrogen affords the title compound as a yellow solid in 73.65% yield. Key parameters:
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Temperature: 0°C → 25°C (gradual warming)
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Workup: Neutralization with NaHSO₃, extraction, and silica gel chromatography (heptane/EtOAc 8:2)
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Purity: >95% (HPLC)
Hydrobromic Acid/H₂O₂-Mediated Bromination
A scalable alternative employs 48% HBr and 20% H₂O₂ in CH₂Cl₂ at 25–30°C, achieving 95.6% yield :
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Procedure:
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Charge 7-azaporphyrin (16.8 g), HBr (24.13 g), CH₂Cl₂ (260 g)
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Add H₂O₂ (20.20 g) dropwise under temperature control
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Quench with NaHSO₃, isolate organic phase, wash, and concentrate
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Advantages: High yield, minimal side products, suitability for industrial production
Industrial Production
Large-scale synthesis utilizes automated bromination systems with in-line purification via recrystallization or short-path distillation. Process analytical technology (PAT) ensures consistent purity ≥99% .
Chemical Reactivity and Functionalization
Substitution Reactions
The C5-Br bond undergoes diverse transformations:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-pyrrolopyridines | 60–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 5-Amino derivatives | 70–90% |
| Fluorination | KF, CuI, DMF, 120°C | 5-Fluoro analog | 50% |
Electron-deficient aryl boronic acids exhibit superior coupling efficiency in Suzuki reactions.
Oxidation
Treatment with KMnO₄/H₂SO₄ selectively oxidizes the dihydro-pyrrole ring to a diketone (88% yield):
Reduction
LiAlH₄ in THF reduces the pyrrole ring to a tetrahydro derivative (92% yield), preserving the bromine substituent.
Analytical and Computational Characterization
X-Ray Crystallography
Single-crystal analysis confirms:
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Planar bicyclic system (torsion angle <5°)
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N–H⋯N hydrogen bonds (2.89 Å) forming centrosymmetric dimers
Molecular Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) align with experimental NMR shifts (RMSD = 0.12 ppm).
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor to FGFR inhibitors (e.g., Erdafitinib analogs)
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Building block for PET tracers (¹⁸F-labeled derivatives)
Material Science
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Coordination complexes with Cu(II) exhibit luminescent properties (λₑₘ = 480 nm)
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